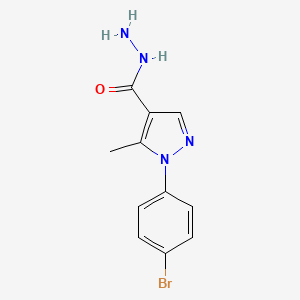

1-(4-Bromophenyl)-5-methyl-1h-pyrazole-4-carbohydrazide

CAS No.: 618092-50-5

Cat. No.: VC2340223

Molecular Formula: C11H11BrN4O

Molecular Weight: 295.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 618092-50-5 |

|---|---|

| Molecular Formula | C11H11BrN4O |

| Molecular Weight | 295.14 g/mol |

| IUPAC Name | 1-(4-bromophenyl)-5-methylpyrazole-4-carbohydrazide |

| Standard InChI | InChI=1S/C11H11BrN4O/c1-7-10(11(17)15-13)6-14-16(7)9-4-2-8(12)3-5-9/h2-6H,13H2,1H3,(H,15,17) |

| Standard InChI Key | RROILEAHRIKONR-UHFFFAOYSA-N |

| SMILES | CC1=C(C=NN1C2=CC=C(C=C2)Br)C(=O)NN |

| Canonical SMILES | CC1=C(C=NN1C2=CC=C(C=C2)Br)C(=O)NN |

Introduction

1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide is a brominated pyrazole derivative with diverse applications in agricultural chemistry, pharmaceuticals, and materials science. Its molecular structure and functional groups enable versatile reactivity, making it a valuable intermediate in synthesizing bioactive compounds and advanced materials. Below is a detailed analysis of its properties, synthesis, and research applications.

Synthesis and Production

The compound is synthesized via multi-step reactions starting from pyrazole precursors. Industrial methods optimize yield and purity using continuous flow reactors and automated systems. Key intermediates include 4-bromobenzaldehyde hydrazone, which undergoes cyclization with ethyl acetoacetate under reflux conditions.

Applications

Table 2: Primary Research Applications

Research Findings

Biological Activity

-

Antimicrobial: Effective against E. coli and S. aureus due to the bromophenyl group’s electronic effects.

-

Anti-inflammatory: Suppresses pro-inflammatory cytokines in vitro.

-

Anticancer: Induces apoptosis in cancer cells via cell cycle arrest.

Case Studies

-

A 2023 study highlighted its role in creating eco-friendly pesticides with 85% efficacy against aphids.

-

Derivatives reduced edema by 40% in murine models, comparable to standard anti-inflammatory drugs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume